molecular formula C8H9NO2 B056836 1-(5-Amino-2-hydroxyphenyl)ethanone CAS No. 50-80-6

1-(5-Amino-2-hydroxyphenyl)ethanone

Cat. No. B056836
CAS RN: 50-80-6
M. Wt: 151.16 g/mol
InChI Key: SXLHPBDGZHWKSX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-hydroxyphenyl)ethanone, also known as 5’-Amino-2’-hydroxyacetophenone, is a compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is used in the preparation of alkylated flavonoid compounds for use as therapeutic antioxidants . It is also used to synthesize spiro [chromanone-piperidine]s as acetyl-CoA carboxylase inhibitors .


Molecular Structure Analysis

The InChI code for 1-(5-Amino-2-hydroxyphenyl)ethanone is 1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 .


Physical And Chemical Properties Analysis

1-(5-Amino-2-hydroxyphenyl)ethanone is a yellow solid . It should be stored in a refrigerator . The melting point is 112-113 ºC .

Scientific Research Applications

Quorum Sensing Inhibitor

1-(5-Amino-2-hydroxyphenyl)ethanone has been found to show quorum sensing inhibitory activity against Pseudomonas aeruginosa . Quorum sensing (QS) is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population . This compound can suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .

Antioxidant Enzyme Activity Inhibitor

This compound can inhibit the activity of antioxidant enzymes, thus enhancing oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body. Free radicals are oxygen-containing molecules with an uneven number of electrons. The ability of antioxidants to interact with free radicals may prevent the potential damage of cells .

Virulence Reduction

The compound has been found to reduce the virulence of P. aeruginosa . Virulence is a pathogen’s or microbe’s ability to infect or damage a host. In the context of gene for gene systems, often in plants, virulence refers to a pathogen’s ability to infect a resistant host .

Metabolic Disturbance

1-(5-Amino-2-hydroxyphenyl)ethanone can create a disturbance in the QS system by suppressing the expressions of QS-related genes . This disturbed QS system can impact the amino acid and nucleotide metabolism by enhanced oxidative stress .

Organic Synthesis

It is a derivative of phenol and is commonly used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow a chemist to convert simple, commercially available starting materials into a variety of complex and diverse structures.

Chromatography Reagent

This compound is used as a reagent in chromatography. Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Mechanism of Action

Target of Action

The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .

Mode of Action

1-(5-Amino-2-hydroxyphenyl)ethanone acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .

Biochemical Pathways

The disturbance in the QS system caused by 1-(5-Amino-2-hydroxyphenyl)ethanone results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor

Result of Action

The action of 1-(5-Amino-2-hydroxyphenyl)ethanone leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .

Action Environment

It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

1-(5-Amino-2-hydroxyphenyl)ethanone has shown potential as an antivirulence agent to tackle Pseudomonas aeruginosa infection . This suggests that it could be further explored for its potential in treating infections caused by this bacterium .

properties

IUPAC Name

1-(5-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLHPBDGZHWKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379462
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-hydroxyphenyl)ethanone

CAS RN

50-80-6
Record name 2-Acetyl-4-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of N-(3-acetyl-4-hydroxy-phenyl)-acetamide (1.029 g, 5.3 mmol) in 15% HCl (1.5 ml, 6.2 mmol, 1.2 equ) was heated to reflux for 40 minutes, then cooled and neutralised with 10% aqueous ammonia. The precipitated solid was collected by filtration as 1-(5-amino-2-hydroxy-phenyl)-ethanone (0.677 g, 84%) a green solid.
Quantity
1.029 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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